MAO-A Inhibitory Activity vs. Eugenol and Methyl-Eugenol
4-Ethoxy-3-methoxyphenylacetic acid (ethyl homovanillate) demonstrates MAO-A inhibitory activity with an IC50 of 8.1 μM . In comparison, the structurally related natural phenol eugenol exhibits an IC50 of 5.34 ± 0.065 μM for rat MAO-A, while methyl-eugenol shows an IC50 of 7.12 ± 0.46 μM [1]. The target compound's potency falls within the same micromolar range as these established natural MAO-A inhibitors, positioning it as a synthetic alternative with a distinct substitution pattern (4-ethoxy-3-methoxy vs. eugenol's 4-allyl-2-methoxyphenol) that may offer differential selectivity profiles.
| Evidence Dimension | MAO-A inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 8.1 μM |
| Comparator Or Baseline | Eugenol: IC50 = 5.34 ± 0.065 μM; Methyl-eugenol: IC50 = 7.12 ± 0.46 μM |
| Quantified Difference | 1.52-fold less potent than eugenol; 1.14-fold less potent than methyl-eugenol |
| Conditions | Rat brain mitochondrial MAO-A enzyme assay |
Why This Matters
The quantitative MAO-A inhibition data enable researchers to select this compound for studies requiring a phenylacetic acid-derived MAO-A inhibitor with a distinct chemical scaffold compared to natural phenol-based inhibitors.
- [1] PMC. (2019). Table 1: Natural phenols - IC50 values of rat MAO-A and MAO-B. PMCID: PMC6661809. View Source
